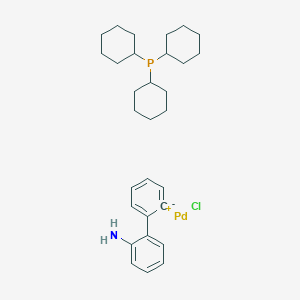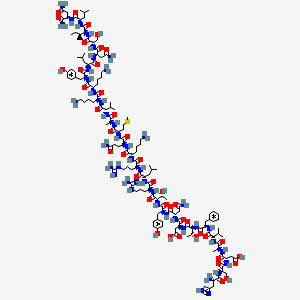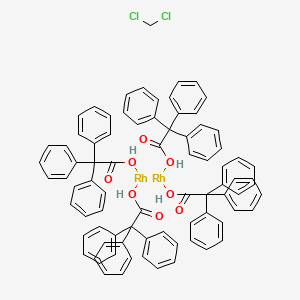
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is a deuterated compound that is structurally related to phenothiazine derivatives. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetics and metabolic stability, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms at specific positions. The process may start with the synthesis of the phenothiazine core, followed by the introduction of deuterium atoms through deuterium exchange reactions or the use of deuterated reagents. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale deuterium exchange reactions and the use of specialized equipment to ensure the high purity and yield of the deuterated product. The process would be optimized to minimize the loss of deuterium and to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenothiazine derivatives.
Applications De Recherche Scientifique
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mécanisme D'action
The mechanism of action of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to altered pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, which is widely used in the treatment of psychiatric disorders.
Deuterated Phenothiazine Derivatives: Other deuterated analogs that may have similar or improved properties compared to the non-deuterated versions.
Uniqueness
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is unique due to its specific deuterium substitutions, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can lead to longer-lasting effects and potentially improved therapeutic outcomes.
Propriétés
Numéro CAS |
1173020-65-9 |
|---|---|
Formule moléculaire |
C17H21ClN2S |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i1D3,6D,7D,8D,9D; |
Clé InChI |
XXPDBLUZJRXNNZ-HOCWLJKXSA-N |
SMILES isomérique |
[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C([2H])([2H])[2H])N(C)C)[2H])[2H])[2H].Cl |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)




![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)




